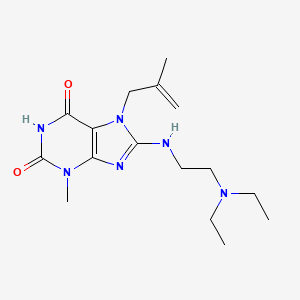

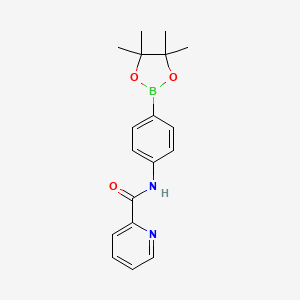

N-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide” is a chemical compound with the empirical formula C19H24BNO4S . It is also known as 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, and N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide .

Synthesis Analysis

The synthesis of this compound could involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts could also be involved .Molecular Structure Analysis

The molecular structure of this compound is likely to be determined by techniques such as crystallographic analysis and DFT optimized structure calculation . All bond lengths and bond angles obtained by these methods are expected to be within the normal range .Chemical Reactions Analysis

This compound may undergo various chemical reactions. For instance, it could participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It could also be involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 373.27 . Its SMILES string is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC © ©C © ©O3 . The InChI key is RLVWYHYMSBRBKK-UHFFFAOYSA-N .科学研究应用

放射性合成和 PET 成像

一项研究重点关注 N-(3-氯苯基)-2-吡啶甲酰胺的邻苯二甲酰亚胺衍生物的合成,用于在大脑中对代谢型谷氨酸受体亚型 4 (mGlu4) 进行正电子发射断层扫描 (PET) 成像。一种衍生物表现出改善的结合亲和力,并用 18F 标记用于 PET 成像,将其标记为第一个 18F 标记的 mGlu4 放射性配体,该配体可以进行修饰以在未来的人体研究中获得更好的药代动力学和脑穿透性 (Kil 等人,2014)。

金属配合物形成

另一个研究方向包括 N-(芳基)吡啶甲酰胺与铱反应,通过 N-H 和 C-H 键活化形成配合物。这些配合物已被表征,并且由于其独特的键合和电子性质,显示出在催化和材料科学中的潜在应用 (Dasgupta 等人,2008)。

化学传感器开发

该化合物还被用于传感器开发中,例如基于三苯甲基-吡啶甲酰胺的一次性汞离子选择性光电极。该传感器对 Hg2+ 表现出高选择性和灵敏度,使其适用于水样中汞含量的环境监测 (Kuswandi 等人,2007)。

抗癌研究

在抗癌研究领域,已经探索了含有 N-(芳基)吡啶甲酰胺衍生物的金属有机半夹心铱配合物。这些配合物表现出快速的加水分解,选择性地结合 DNA 中的鸟嘌呤残基,并且对人卵巢癌细胞显示出细胞毒性,表明它们作为抗癌剂的潜力 (Liu 等人,2011)。

环境和分析应用

对用于检测 Hg2+、Zn2+ 和 Cd2+ 等金属离子的基于酰胺的荧光传感器进行的研究证明了 N-(芳基)吡啶甲酰胺衍生物在为环境和生物应用创建灵敏且选择性探针中的效用。这些传感器表现出螯合增强荧光 (CHEF) 效应,使其成为定量测定各种样品中这些金属的有希望的工具 (Kiani 等人,2020)。

安全和危害

作用机制

Target of Action

Similar compounds are known to be involved in the suzuki-miyaura cross-coupling reaction .

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The compound may act as a boronic acid surrogate, facilitating the coupling process .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which similar compounds participate, is a crucial process in organic synthesis, contributing to the formation of complex organic structures .

Result of Action

Its potential role in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon-carbon bonds, thereby influencing the synthesis of complex organic structures .

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially influence the efficacy of the suzuki-miyaura cross-coupling reaction .

属性

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-10-14(11-9-13)21-16(22)15-7-5-6-12-20-15/h5-12H,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYMIJJSIGPVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2866453.png)

![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2866469.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2866471.png)